molecular formula C7H12O2 B12740152 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- CAS No. 108943-43-7

2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)-

Cat. No.: B12740152
CAS No.: 108943-43-7
M. Wt: 128.17 g/mol
InChI Key: JFVQYQDTHWLYHG-ZCFIWIBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- can be achieved through several methods. One common approach involves the cyclization of 5-hydroxyheptanoic acid under acidic conditions to form the lactone ring . This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity lactone suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Diols.

    Substitution: Various substituted lactones and derivatives.

Scientific Research Applications

2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    δ-Valerolactone: Another lactone with a five-membered ring structure.

    γ-Butyrolactone: A lactone with a four-membered ring structure.

    ε-Caprolactone: A lactone with a seven-membered ring structure.

Uniqueness

2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- is unique due to its six-membered ring structure with an ethyl substituent, which imparts specific chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial production .

Properties

CAS No.

108943-43-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(6R)-6-ethyloxan-2-one

InChI

InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

JFVQYQDTHWLYHG-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1CCCC(=O)O1

Canonical SMILES

CCC1CCCC(=O)O1

Origin of Product

United States

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